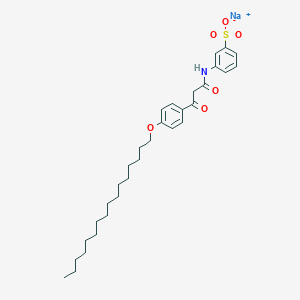
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, also known as HPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulphonate family and is used in various biochemical and physiological experiments due to its unique properties. In
Mécanisme D'action
The mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its ability to bind to biological molecules, such as proteins and lipids, through hydrophobic interactions. This binding results in a change in the fluorescence properties of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, allowing it to be used as a fluorescent probe for studying protein-ligand interactions and membrane dynamics.
Effets Biochimiques Et Physiologiques
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been used to study the effects of various drugs and toxins on cellular processes, including membrane transport, protein trafficking, and signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is its high sensitivity and specificity for labeling proteins and other biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has some limitations, including its tendency to aggregate at high concentrations and its sensitivity to pH and temperature changes.
Orientations Futures
There are several future directions for Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate research, including the development of new fluorescent probes with improved properties, the optimization of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate for drug delivery applications, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate and to identify its potential limitations and safety concerns.
Conclusion
In conclusion, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a promising chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, membrane dynamics, and drug delivery. While there are some limitations to its use, ongoing research is expected to uncover new applications and improve its effectiveness in various experimental settings.
Méthodes De Synthèse
The synthesis of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves several steps. The first step is the preparation of 4-(hexadecyloxy)benzaldehyde, which is achieved by reacting 4-hydroxybenzaldehyde with hexadecanol using sulfuric acid as a catalyst. The second step is the preparation of 3-(4-(hexadecyloxy)phenyl)propanoic acid, which is accomplished by reacting 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of acetic anhydride. The third step involves the preparation of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate by reacting 3-(4-(hexadecyloxy)phenyl)propanoic acid with sodium benzenesulphonate in the presence of sodium hydroxide.
Applications De Recherche Scientifique
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and drug delivery. Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a fluorescent dye that can be used to label proteins and other biological molecules for visualization under a fluorescence microscope. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes and deliver therapeutic agents to specific cells or tissues.
Propriétés
Numéro CAS |
14542-05-3 |
|---|---|
Nom du produit |
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate |
Formule moléculaire |
C31H44NNaO6S |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
sodium;3-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C31H45NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-38-28-21-19-26(20-22-28)30(33)25-31(34)32-27-17-16-18-29(24-27)39(35,36)37;/h16-22,24H,2-15,23,25H2,1H3,(H,32,34)(H,35,36,37);/q;+1/p-1 |
Clé InChI |
VASNKHYSFYDYEM-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
14542-05-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




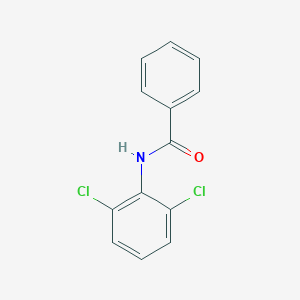
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)

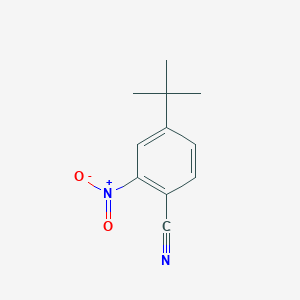
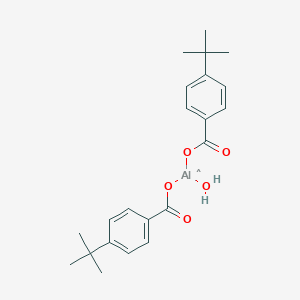
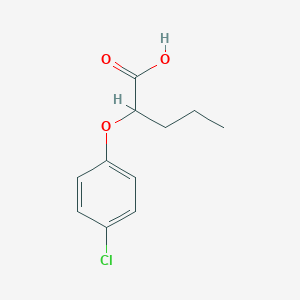
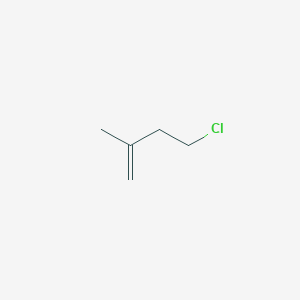
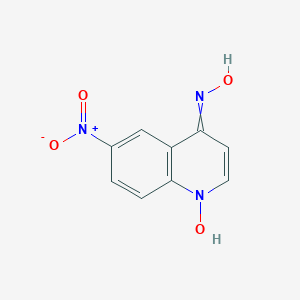
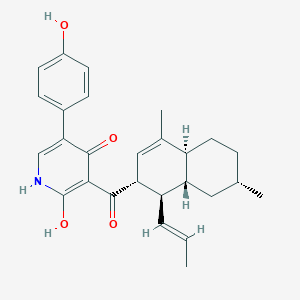
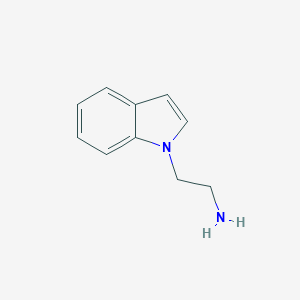
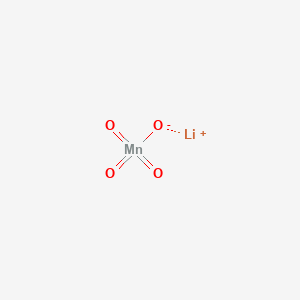
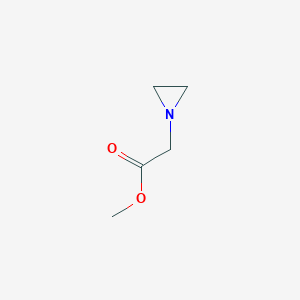
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)